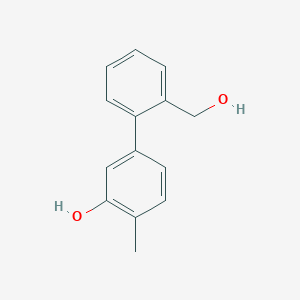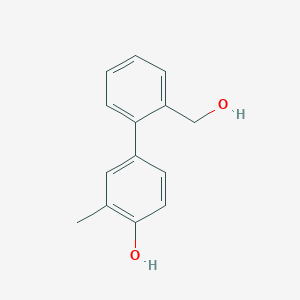
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% (2-HMPMP) is a synthetic compound that is widely used in pharmaceutical, biotechnological, and chemical research applications. It is a white crystalline solid with a melting point of 109°C, and is soluble in water, ethanol, and methanol. 2-HMPMP is a versatile compound that can be used for a variety of purposes, including synthesis, drug delivery, and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% is a versatile compound that can be used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, for the synthesis of new drugs, and as a drug delivery system. In addition, 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% can be used in the synthesis of polymers and other materials for medical and industrial applications.
Wirkmechanismus
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% acts as a proton donor in the presence of an acid, which leads to the formation of a cationic species. This cationic species can then react with a variety of compounds, such as nucleophiles and electrophiles, to form new compounds.
Biochemical and Physiological Effects
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. In addition, 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and purify. In addition, it is relatively stable and has a wide range of applications. However, there are some limitations, such as the fact that it is not water soluble and can be toxic in high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95%. These include further research into its biochemical and physiological effects, exploring its potential as a drug delivery system, and investigating the use of 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% for the synthesis of polymers and other materials. In addition, further research could be conducted into the synthesis of 5-(2-Hydroxymethylphenyl)-2-methylphenol, 95%, as well as its potential applications in the pharmaceutical and biotechnological industries.
Synthesemethoden
5-(2-Hydroxymethylphenyl)-2-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-hydroxybenzaldehyde with 2-methylphenol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with sodium borohydride in the presence of a catalyst, such as palladium chloride. The final product is a white crystalline solid that can be collected and purified by recrystallization.
Eigenschaften
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-7-11(8-14(10)16)13-5-3-2-4-12(13)9-15/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHHBIFZHGFRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683722 |
Source


|
| Record name | 2'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-21-3 |
Source


|
| Record name | 2'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














